(2E)-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-(4-chloro-3-nitrophenyl)prop-2-enamide
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Overview
Description
(2E)-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-(4-chloro-3-nitrophenyl)prop-2-enamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoxazole ring, which is a heterocyclic aromatic organic compound, and is substituted with chlorine and nitro groups, making it a subject of interest for researchers in chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-(4-chloro-3-nitrophenyl)prop-2-enamide typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Substitution Reactions: Chlorine atoms are introduced via electrophilic aromatic substitution reactions using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Coupling Reactions: The benzoxazole derivative is then coupled with a nitro-substituted phenylprop-2-enamide through a condensation reaction, often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-(4-chloro-3-nitrophenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology and Medicine
Its benzoxazole core is known for its biological activity, including antimicrobial and anticancer properties .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (2E)-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-(4-chloro-3-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets. The benzoxazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The nitro and chlorine substituents can further modulate the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms.
Heparinoid Compounds: Compounds with structures similar to heparin.
N-(1,3-Benzothiazol-2-yl)-4-(4-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide: A benzothiazole derivative with similar structural features.
Uniqueness
What sets (2E)-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-(4-chloro-3-nitrophenyl)prop-2-enamide apart is its specific combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
(E)-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-(4-chloro-3-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl2N3O4/c23-15-5-9-20-18(12-15)26-22(31-20)14-3-6-16(7-4-14)25-21(28)10-2-13-1-8-17(24)19(11-13)27(29)30/h1-12H,(H,25,28)/b10-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLDVDYWJCWPGK-WTDSWWLTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)Cl)NC(=O)C=CC4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)Cl)NC(=O)/C=C/C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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